molecular formula C12H13ClN2O6S B2366425 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034314-40-2

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2366425
CAS No.: 2034314-40-2
M. Wt: 348.75
InChI Key: CVGSPMAWBZPHIV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with an oxazolidinone moiety. It is used in scientific research for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the reaction of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide: A closely related compound with similar structural features.

    3-[5-(4-chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine: Another compound with an oxazolidinone moiety and a chloro group.

Uniqueness

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6S/c1-20-9-3-2-8(13)6-10(9)22(18,19)14-4-5-15-11(16)7-21-12(15)17/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSPMAWBZPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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